2-Chlorobutyramide
Overview
Description
2-Chlorobutyramide: is an organic compound with the molecular formula C₄H₈ClNO and a molecular weight of 121.565 g/mol . It is a derivative of butyramide, where one of the hydrogen atoms on the butyramide molecule is replaced by a chlorine atom. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Chlorobutyric Acid: One common method for synthesizing 2-Chlorobutyramide involves the reaction of 2-chlorobutyric acid with ammonia or an amine.
From 2-Chlorobutanoyl Chloride: Another method involves the reaction of 2-chlorobutanoyl chloride with ammonia.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chlorobutyramide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed to produce 2-chlorobutyric acid and ammonia or an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products:
From Substitution Reactions: Depending on the nucleophile used, the major products can include 2-hydroxybutyramide, 2-alkoxybutyramide, or 2-aminobutyramide.
From Hydrolysis: The major products are 2-chlorobutyric acid and ammonia or an amine.
Scientific Research Applications
2-Chlorobutyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorobutyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Bromobutyramide: Similar to 2-Chlorobutyramide but with a bromine atom instead of chlorine.
2-Fluorobutyramide: Contains a fluorine atom instead of chlorine.
2-Iodobutyramide: Contains an iodine atom instead of chlorine.
Uniqueness of this compound: this compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-chlorobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOSCMTZVXQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322844 | |
Record name | 2-CHLOROBUTYRAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-73-9 | |
Record name | 7462-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLOROBUTYRAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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